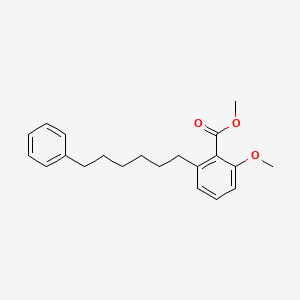

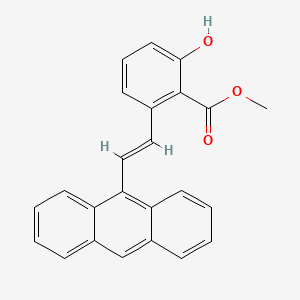

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid (IPNEBA) is a synthetic organic compound with a wide range of applications in various scientific fields. It is a derivative of benzoic acid, a common aromatic carboxylic acid, and is produced by the reaction of isopropyl alcohol and 2-naphthyl-ethyl-benzoate. IPNEBA is a colorless crystalline solid with a melting point of 80-82°C. Its chemical formula is C19H18O4.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : The compound 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, related to 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, has been synthesized using 2-Naphthylamine and 3,5-dihydroxybenzoic acid. This process involves various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, supported by Density Functional Theory (DFT) calculations (Atay & Ulutürk, 2022).

Photophysical Properties

- Photophysical Studies : Studies on 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, which are structurally similar to 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, reveal the importance of intramolecular charge transfer (ICT) in luminescent lanthanide complexes. These studies provide insights into effective energy-transfer pathways in such luminescent complexes (Kim, Baek, & Kim, 2006).

Catalysis and Organic Synthesis

- Catalytic Applications : Research on the oxidative coupling of benzoic acids with internal alkynes, which includes compounds related to 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, has shown the production of isocoumarin and naphthalene derivatives. This indicates potential applications in organic synthesis and catalysis (Ueura, Satoh, & Miura, 2007).

Bio-Imaging and Fluorescent Compounds

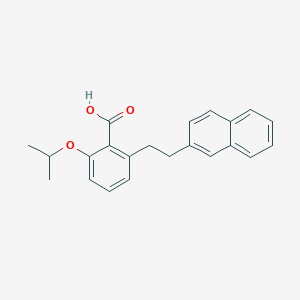

- Bio-Imaging Applications : Naphthalene-1,8-dicarboxylic acid derivatives, related to the target compound, have been synthesized for potential use in bio-imaging studies and as intermediates for fluorescent bioactive compounds. Their solvatochromism and fluorescence properties in various solvents have been analyzed (Nicolescu et al., 2020).

Magnetic Properties and Complex Synthesis

- Magnetic and Complex Synthesis : Studies on Mn(III) salicylaldoximate chemistry using naphthalene-1,8-dicarboxylic acid have led to the synthesis of hexanuclear Mn(III) complexes. These complexes, related to the structure of 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, exhibit magnetic properties, suggesting potential applications in materials science (Perivolaris et al., 2014).

Propriétés

IUPAC Name |

2-(2-naphthalen-2-ylethyl)-6-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O3/c1-15(2)25-20-9-5-8-18(21(20)22(23)24)13-11-16-10-12-17-6-3-4-7-19(17)14-16/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYLNKWTDYIPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1C(=O)O)CCC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)

![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)

![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)

![2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6338980.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)